Cgp 43902A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

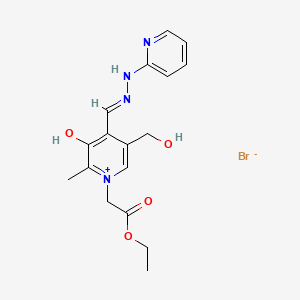

Cgp 43902A 是一种生物活性化合物,以其在科学研究中的重要应用而闻名。 其分子式为 C17H21BrN4O4,分子量为 425.28 g/mol 。由于其独特的化学性质和生物活性,该化合物经常被用于各个领域。

化学反应分析

科学研究应用

Cgp 43902A 在科学研究中具有广泛的应用,包括:

化学: 它用作各种有机合成反应中的试剂。

生物学: 它用于与细胞过程和分子生物学相关的研究。

医学: 它具有潜在的治疗应用,并用于药物开发研究。

工业: 它用于开发新材料和化学产品.

作用机制

Cgp 43902A 的作用机制涉及它与特定分子靶标和途径的相互作用。已知它会与某些酶和受体结合,调节其活性并导致各种生物学效应。 所涉及的确切分子靶标和途径仍在研究中,但据信它会影响细胞信号传导和代谢过程 。

相似化合物的比较

Cgp 43902A 可以与其他类似化合物进行比较,例如:

环状甘氨酸-脯氨酸: 该化合物是一种具有类似生物活性的小型神经活性肽.

This compound 因其独特的化学结构和在科学研究中的多种应用而脱颖而出。

准备方法

Cgp 43902A 的制备涉及特定的合成路线和反应条件。 公开领域中没有提供详细的合成路线和工业生产方法。 通常,此类化合物是通过一系列有机反应合成的,这些反应包括在受控条件下进行的溴化、酰胺化和环化步骤 。

生物活性

Overview of Cgp 43902A

This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in various neurological processes, including synaptic plasticity, learning, and memory. The modulation of mGluR5 has been implicated in several neurological and psychiatric disorders, making this compound a compound of interest for therapeutic development.

This compound functions primarily as an antagonist at mGluR5, inhibiting its activity and thereby modulating glutamatergic signaling pathways. This action can lead to various biological effects:

- Reduction in excitatory neurotransmission : By blocking mGluR5, this compound decreases the overall excitatory tone in the central nervous system.

- Potential neuroprotective effects : In certain models of neurodegeneration, mGluR5 antagonism has been shown to provide protective effects against neuronal injury.

Pharmacological Profile

Research indicates that this compound exhibits a high degree of selectivity for mGluR5 over other glutamate receptor subtypes. This selectivity is crucial for minimizing side effects associated with broader glutamate receptor modulation.

Case Studies and Research Findings

-

Neurodegenerative Diseases :

- In animal models of Parkinson's disease, administration of this compound demonstrated improvements in motor function and reduced neuroinflammation, suggesting a potential therapeutic role in managing symptoms associated with this condition.

-

Anxiety and Depression Models :

- Studies have shown that this compound can reduce anxiety-like behaviors in rodent models. This effect is attributed to its ability to modulate glutamatergic transmission in regions of the brain associated with anxiety regulation.

-

Cognitive Enhancement :

- Research involving cognitive tasks has indicated that this compound may enhance performance in tasks requiring working memory, possibly due to its effects on synaptic plasticity.

Data Table: Summary of Biological Activities

属性

CAS 编号 |

124076-31-9 |

|---|---|

分子式 |

C17H21BrN4O4 |

分子量 |

425.3 g/mol |

IUPAC 名称 |

ethyl 2-[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-[(E)-(pyridin-2-ylhydrazinylidene)methyl]pyridin-1-ium-1-yl]acetate;bromide |

InChI |

InChI=1S/C17H20N4O4.BrH/c1-3-25-16(23)10-21-9-13(11-22)14(17(24)12(21)2)8-19-20-15-6-4-5-7-18-15;/h4-9,22,24H,3,10-11H2,1-2H3;1H |

InChI 键 |

RCPAZOJOBRHQSW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |

手性 SMILES |

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)/C=N/NC2=CC=CC=N2)O)C.[Br-] |

规范 SMILES |

CCOC(=O)C[N+]1=C(C(=C(C(=C1)CO)C=NNC2=CC=CC=N2)O)C.[Br-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Cgp 43902A; Cgp43902A; Cgp-43902A. |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。